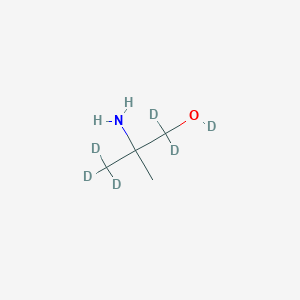

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-methylpropanol-d6 is a deuterated form of 2-Amino-2-methylpropanol, an organic compound with the molecular formula C4H11NO. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions. The deuterated version, 2-Amino-2-methylpropanol-d6, is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms, which can be traced using spectroscopic methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-2-methylpropanol-d6 can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters. The reaction typically involves the use of a deuterium source to replace the hydrogen atoms with deuterium. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon (Pd/C) and a deuterium gas atmosphere .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-methylpropanol-d6 follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient hydrogenation and deuteration. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amine group can undergo substitution reactions with acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Amides.

Aplicaciones Científicas De Investigación

2-Amino-2-methylpropanol-d6 is widely used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating reactions such as nucleophilic substitution. The presence of deuterium atoms allows researchers to trace the compound’s pathway in reactions, providing insights into reaction mechanisms and kinetics .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methylpropanol: The non-deuterated form of the compound.

Aminoisobutanol: Another compound with similar functional groups.

Isobutanolamine: A related compound with a similar structure.

Uniqueness

2-Amino-2-methylpropanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing reaction pathways. This property distinguishes it from its non-deuterated counterparts and other similar compounds .

Actividad Biológica

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d is a deuterated derivative of 2-amino-2-methylpropan-1-ol, which serves as a significant biochemical reagent in various biological studies. Its unique isotopic labeling provides insights into metabolic pathways and interactions in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C4H11D5N

- Molecular Weight : 105.17 g/mol

- IUPAC Name : 2-Amino-2-methylpropan-1-ol

The biological activity of this compound is primarily attributed to its role as an amine and alcohol functional group donor. It participates in various biochemical reactions including:

- Neurotransmitter Synthesis : The compound can act as a precursor for neurotransmitters due to its amino group.

- Enzyme Modulation : It may influence enzyme activity by acting as a substrate or inhibitor in metabolic pathways.

- Cell Signaling : Involved in signaling pathways through interaction with G-protein coupled receptors (GPCRs) and other membrane proteins.

Biological Applications

The compound has been utilized across several research domains:

- Neuroscience : Investigated for its potential role in modulating neurotransmitter levels and neuronal signaling pathways.

- Pharmacology : Explored as a scaffold for drug development targeting various diseases including neurodegenerative disorders.

- Metabolic Studies : Used in tracer studies to understand metabolic pathways due to its deuterated form.

Case Studies

Several studies have highlighted the biological implications of this compound:

Study 1: Neurotransmitter Interaction

A study investigated the effect of deuterated amino alcohols on neurotransmitter release in rat brain slices. Results indicated that the compound enhanced the release of GABA (gamma-Aminobutyric acid), suggesting its role as a modulator of inhibitory neurotransmission .

Study 2: Antimicrobial Activity

Research conducted on derivatives of 2-amino-2-methylpropan-1-ol demonstrated significant antibacterial activity against various strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial properties .

Study 3: Metabolic Pathway Tracing

A metabolic tracing study utilized the deuterated form to track the incorporation of amino acids into protein synthesis pathways. The findings provided insights into metabolic fluxes during cellular stress responses .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences levels of GABA and potentially other neurotransmitters. |

| Antimicrobial Properties | Exhibits antibacterial activity against multiple bacterial strains. |

| Metabolic Pathway Tracing | Serves as a tracer for studying metabolic processes in cells. |

Propiedades

Fórmula molecular |

C4H11NO |

|---|---|

Peso molecular |

95.17 g/mol |

Nombre IUPAC |

1,1,1,3,3-pentadeuterio-3-deuteriooxy-2-methylpropan-2-amine |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,3D2,6D |

Clave InChI |

CBTVGIZVANVGBH-FXHKVZKDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C)(C([2H])([2H])O[2H])N |

SMILES canónico |

CC(C)(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.